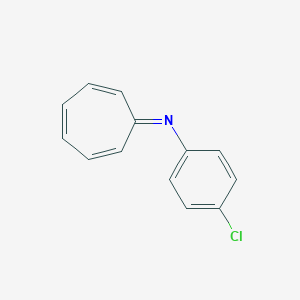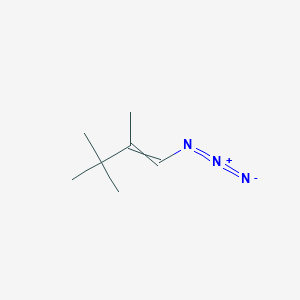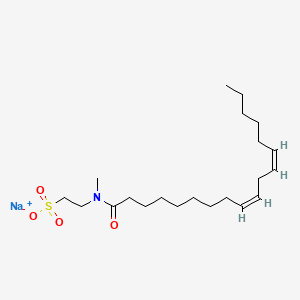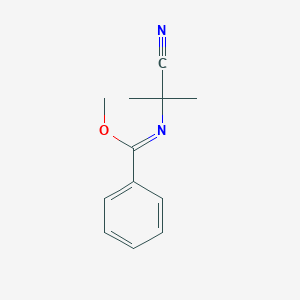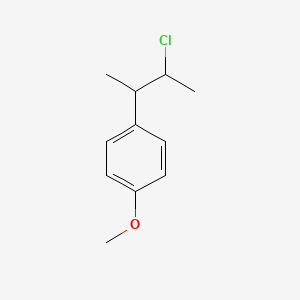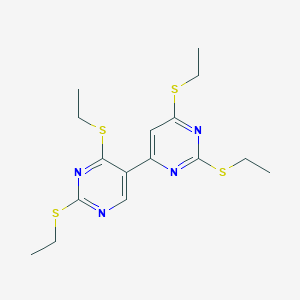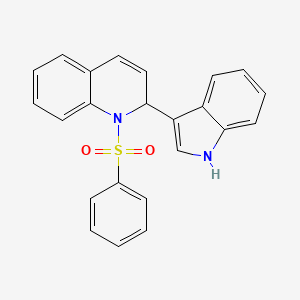
6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine family This compound is characterized by the presence of a benzylsulfanyl group attached to the purine ring, along with a 2,2-diethoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the purine ring.
Attachment of the 2,2-Diethoxyethyl Group: The 2,2-diethoxyethyl group can be attached through an alkylation reaction using a diethoxyethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may play a role in enhancing the binding affinity and specificity of the compound. The 2,2-diethoxyethyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine
- 6-(Ethylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine
- 6-(Propylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine
Uniqueness
6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to its methyl, ethyl, or propyl analogs.
Properties
CAS No. |
63071-68-1 |
|---|---|
Molecular Formula |
C18H23N5O2S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-(2,2-diethoxyethyl)purin-2-amine |
InChI |
InChI=1S/C18H23N5O2S/c1-3-24-14(25-4-2)10-23-12-20-15-16(23)21-18(19)22-17(15)26-11-13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3,(H2,19,21,22) |
InChI Key |
SDAPSHOTUREWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



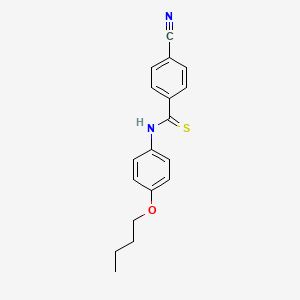

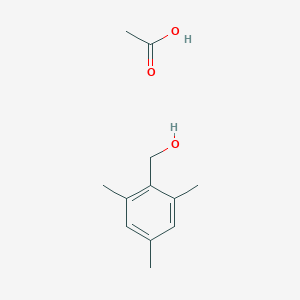

![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
